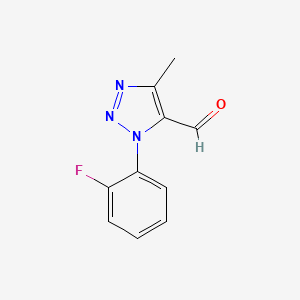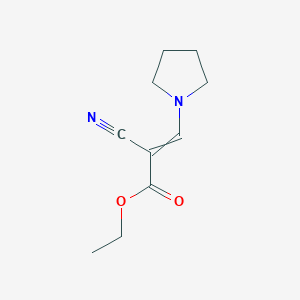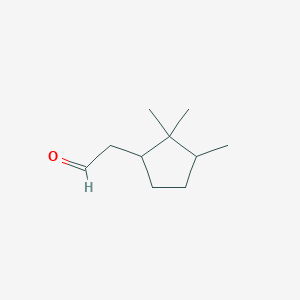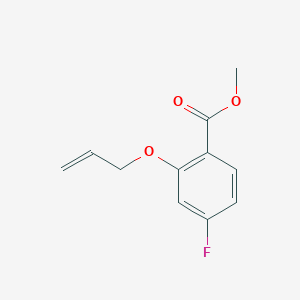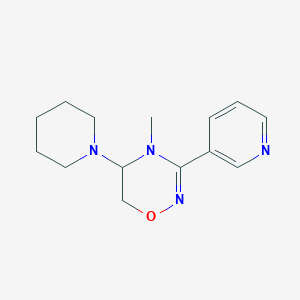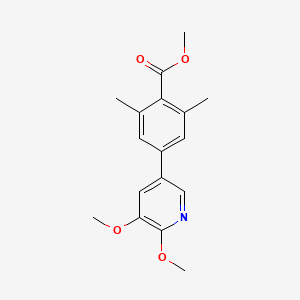
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate
Overview
Description
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.33706 g/mol . This compound is characterized by its unique structure, which includes a pyridyl group and a benzoate ester, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate involves several steps. One common method includes the reaction of 5,6-dimethoxy-3-pyridinecarboxylic acid with 2,6-dimethylbenzoic acid in the presence of a suitable esterification agent. The reaction is typically carried out under reflux conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group into an alcohol.
Scientific Research Applications
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethylbenzoate can be compared with similar compounds such as:
Methyl 4-(3-pyridyl)-2,6-dimethyl-benzoate: Lacks the methoxy groups, leading to different chemical reactivity and biological activity.
Ethyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethyl-benzoate: The ethyl ester variant, which may have different solubility and reactivity profiles.
Methyl 4-(5,6-dimethoxy-2-pyridyl)-2,6-dimethyl-benzoate: Variation in the position of the pyridyl group, affecting its chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
methyl 4-(5,6-dimethoxypyridin-3-yl)-2,6-dimethylbenzoate |
InChI |
InChI=1S/C17H19NO4/c1-10-6-12(7-11(2)15(10)17(19)22-5)13-8-14(20-3)16(21-4)18-9-13/h6-9H,1-5H3 |
InChI Key |
ISPYYBODFMSEIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C2=CC(=C(N=C2)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
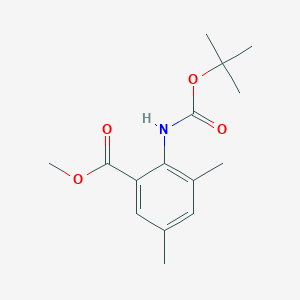
![N-[(2-chloro-4-formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B8341062.png)
![Lithium, [(phenylmethoxy)methyl]-](/img/structure/B8341065.png)
![Ethyl 7-(4-methoxybenzyl)-1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B8341073.png)
![3-[(3-Cyano-6,7-dimethoxyquinolin-4-yl)amino]benzamide](/img/structure/B8341077.png)
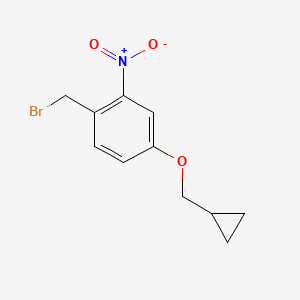
![3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B8341094.png)
